molecular formula C8H9BrN2O B8783540 2-bromo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one

2-bromo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one

Cat. No. B8783540
M. Wt: 229.07 g/mol
InChI Key: GVANRQYIVWRRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-bromo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-c]azepin-4-one

InChI

InChI=1S/C8H9BrN2O/c9-7-4-5-6(11-7)2-1-3-10-8(5)12/h4,11H,1-3H2,(H,10,12)

InChI Key

GVANRQYIVWRRCC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(N2)Br)C(=O)NC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (0.06 mL, 0.90 mmol) was added to a solution of 2-bromo-6,7-dihydro-1H-indol-4(5H)-one oxime (305a) (186 mg, 0.81 mmol) in THF (8.0 mL) at 25° C., and the resulting solution was stirred at 25° C. for 18 h. The reaction mixture was then diluted with EtOAc (40 mL), sequentially washed with saturated aq. NaHCO3 (2×30 mL) and brine (20 mL), dried over Na2SO4, filtered, and concentrated in vacuo. Chromatographic purification of the residue (silica gel, 0-10% MeOH/DCM) furnished 2-bromo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one (102 mg, 0.44 mmol, 55% yield) as a light-brown solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.59 (1H, br. s.), 7.36 (1H, t, J=4.5 Hz), 6.27 (1H, d, J=2.7 Hz), 3.09-3.16 (2H, m), 2.82 (2H, t, J=6.6 Hz), 1.82-1.91 (2H, m). m/z (ESI, +ve) 228.9/231.1 (M+H)+.
Quantity
0.06 mL
Type
reactant
Reaction Step One
Name
2-bromo-6,7-dihydro-1H-indol-4(5H)-one oxime
Quantity
186 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

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